molecular formula C9H14N4O2 B7553610 2-(2-Pyrazol-1-ylpropanoylamino)propanamide

2-(2-Pyrazol-1-ylpropanoylamino)propanamide

Cat. No.: B7553610
M. Wt: 210.23 g/mol
InChI Key: PGBJVRVPRNYCEA-UHFFFAOYSA-N
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Description

2-(2-Pyrazol-1-ylpropanoylamino)propanamide is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

The synthesis of 2-(2-Pyrazol-1-ylpropanoylamino)propanamide typically involves the reaction of pyrazole with a suitable acylating agent. One common method is the acylation of pyrazole with 2-bromo-1-phenylpropan-1-one, followed by the reaction with ammonia or an amine to form the desired amide. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require catalysts like triethylamine .

Chemical Reactions Analysis

2-(2-Pyrazol-1-ylpropanoylamino)propanamide can undergo various chemical reactions, including:

Scientific Research Applications

2-(2-Pyrazol-1-ylpropanoylamino)propanamide has several scientific research applications:

    Medicinal Chemistry: Pyrazole derivatives are known for their pharmacological activities, including anti-inflammatory, analgesic, and antipyretic properties.

    Biology: In biological research, pyrazole derivatives are used as enzyme inhibitors and receptor modulators.

    Materials Science: Pyrazole derivatives are also used in the development of advanced materials, including liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 2-(2-Pyrazol-1-ylpropanoylamino)propanamide is not well-defined, but it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. Pyrazole derivatives are known to modulate the activity of various enzymes, including kinases and cyclooxygenases, through binding to their active sites. This compound may exert its effects by inhibiting or activating these targets, leading to downstream biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(2-pyrazol-1-ylpropanoylamino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2/c1-6(8(10)14)12-9(15)7(2)13-5-3-4-11-13/h3-7H,1-2H3,(H2,10,14)(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBJVRVPRNYCEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)NC(=O)C(C)N1C=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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